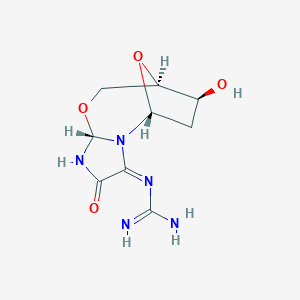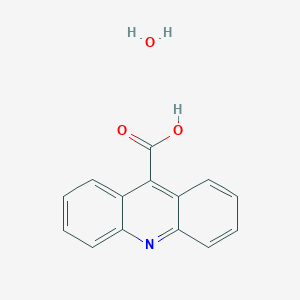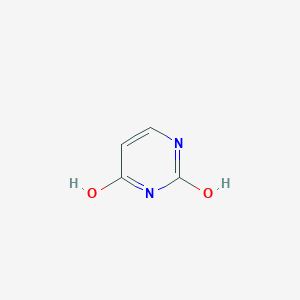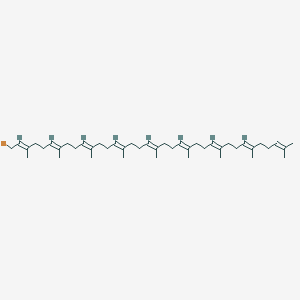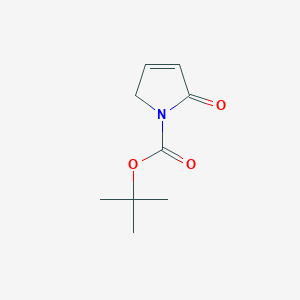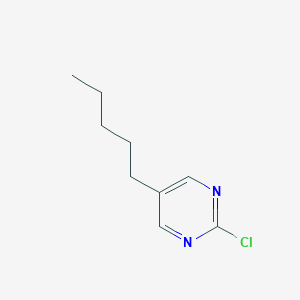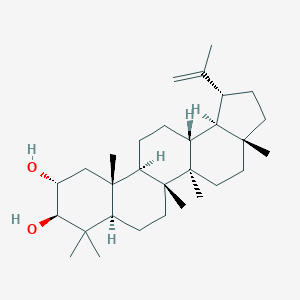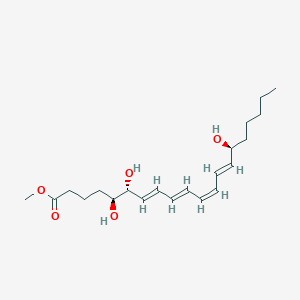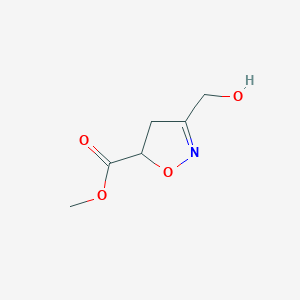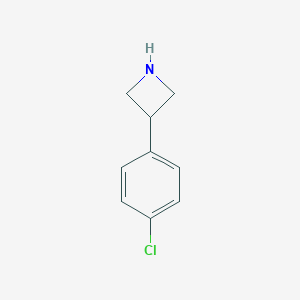
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-, commonly known as Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of medicinal chemistry and drug discovery due to its ability to inhibit the activity of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the formation of a covalent bond between the compound and the active site of the target enzyme or protein. This covalent bond disrupts the normal activity of the enzyme or protein, leading to its inhibition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride depend on the specific enzyme or protein that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride is its ability to selectively inhibit the activity of specific enzymes and proteins. This selectivity can be useful in the development of novel therapeutic agents that target specific disease pathways. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride. One potential direction is the development of novel therapeutic agents that target specific disease pathways. Another potential direction is the study of the compound's potential toxicity and its effects on various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reacted with propargyl bromide to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether, which is subsequently treated with hydrochloric acid to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride.
Aplicaciones Científicas De Investigación
Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes and proteins play important roles in various physiological processes, and their inhibition can have significant therapeutic effects.
Propiedades
Número CAS |
145427-95-8 |
|---|---|
Nombre del producto |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)- |
Fórmula molecular |
C9H13ClN2O2 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-ynoxymethanimine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-6-13-10-7-9-4-3-5-11(12)8-9;/h1,4,7,12H,3,5-6,8H2;1H/b10-7+; |
Clave InChI |
WBOUJGLQXVBYAT-HCUGZAAXSA-N |
SMILES isomérico |
C#CCO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
SMILES canónico |
C#CCON=CC1=CCCN(C1)O.Cl |
Sinónimos |
1-Hydroxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-propynyloxim e hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



